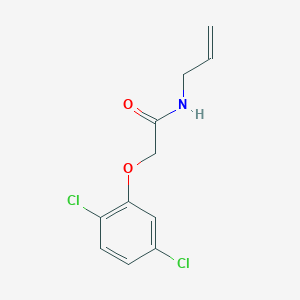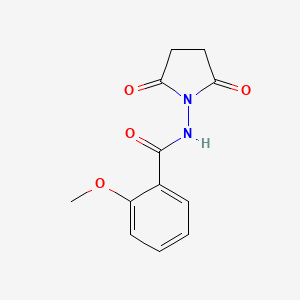![molecular formula C21H22FN5O5 B5102132 N'-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B5102132.png)
N'-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a fluorophenyl group, a nitrobenzoyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps:
Formation of the piperazine intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the nitrobenzoyl group: The piperazine intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzoyl-piperazine derivative.
Attachment of the fluorophenyl group: The final step involves the reaction of the nitrobenzoyl-piperazine derivative with 4-fluorophenyl isocyanate to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.
Biochemistry: It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: It may find applications in the synthesis of more complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of N’-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The piperazine ring and the nitrobenzoyl group may play crucial roles in binding to these targets, while the fluorophenyl group could influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-chlorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-bromophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-methylphenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Uniqueness
N’-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide is unique due to the presence of the fluorophenyl group, which can significantly affect its chemical reactivity and biological activity. The fluorine atom is highly electronegative and can influence the compound’s binding affinity to biological targets, as well as its metabolic stability.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5/c22-16-4-6-17(7-5-16)24-20(29)19(28)23-8-9-25-10-12-26(13-11-25)21(30)15-2-1-3-18(14-15)27(31)32/h1-7,14H,8-13H2,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVZNDYVVAAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Prop-2-en-1-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5102067.png)

![N-[2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine](/img/structure/B5102081.png)
![N-ethyl-2-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5102083.png)

![1-(4-PROPOXYPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE](/img/structure/B5102095.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5102104.png)
![4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
![2-[(4-chlorophenyl)methyl]-3-[(2,5-dimethylphenyl)carbamoyl]propanoic Acid](/img/structure/B5102114.png)

![4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5102125.png)
![4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B5102135.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)
